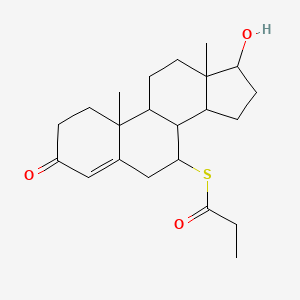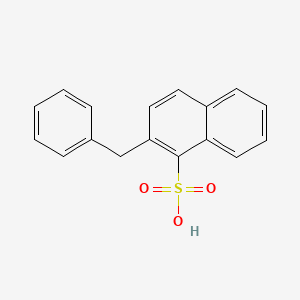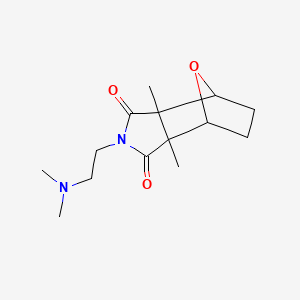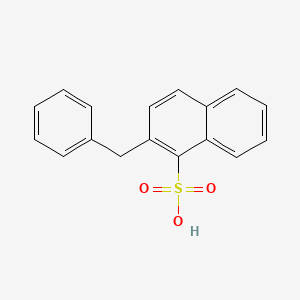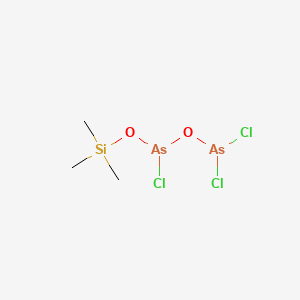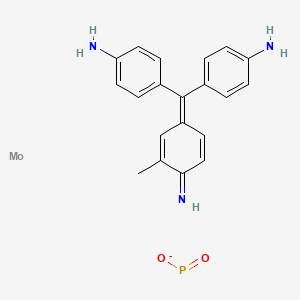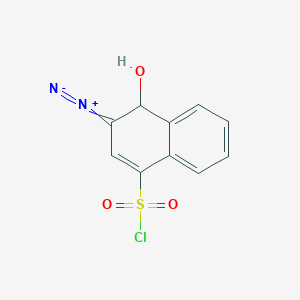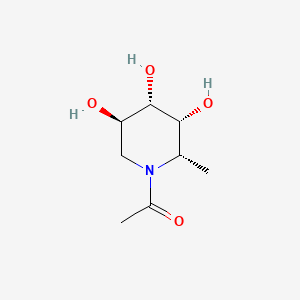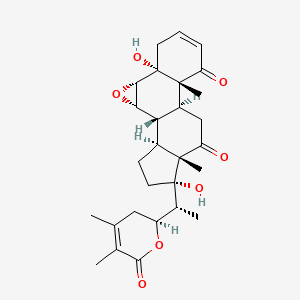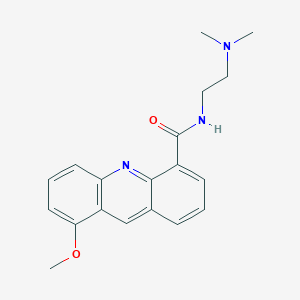
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is a tricyclic carboxamide known for its DNA-intercalating properties. This compound has garnered significant interest due to its ability to inhibit both topoisomerases I and II, making it a potential candidate for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide typically involves the reaction of 8-methoxy-4-acridinecarboxylic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in studies involving DNA interactions and as a molecular marker.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerases I and II.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerases I and II. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets include the DNA strands and the topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Another DNA-intercalating agent with similar properties.
Amsacrine: A topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: A widely used anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is unique due to its dual inhibition of topoisomerases I and II, which enhances its anticancer potential. Additionally, its specific structure allows for more efficient DNA intercalation compared to other similar compounds .
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry
Propriétés
Numéro CAS |
106626-82-8 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-8-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)14-7-4-6-13-12-15-16(21-18(13)14)8-5-9-17(15)24-3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
Clé InChI |
ANGFJJDSIPQARK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=C3OC)N=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



